Lorcaserina

Descripción general

Descripción

Lorcaserina es un agonista selectivo del receptor de serotonina 2C utilizado principalmente para el control de peso en individuos obesos y con sobrepeso. Fue desarrollado inicialmente por Arena Pharmaceuticals y comercializado bajo la marca Belviq. This compound funciona activando los receptores de serotonina en el cerebro, lo que ayuda a regular el apetito y promover la saciedad .

Mecanismo De Acción

Lorcaserina ejerce sus efectos activando selectivamente los receptores de serotonina 2C ubicados en el hipotálamo, una región del cerebro que regula el apetito y la ingesta de alimentos. La activación de estos receptores estimula las neuronas proopiomelanocortina, lo que lleva a la liberación de la hormona estimulante alfa-melanocortina. Esta hormona se une a los receptores melanocortina-4, lo que resulta en un aumento de la saciedad y una reducción del consumo de alimentos .

Aplicaciones Científicas De Investigación

Lorcaserina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor de serotonina.

Biología: Investigado por sus efectos sobre la regulación del apetito y el control de peso en modelos animales.

Medicina: Se utiliza en ensayos clínicos para el tratamiento de la obesidad y los trastornos metabólicos relacionados. .

Análisis Bioquímico

Biochemical Properties

Lorcaserin plays a significant role in biochemical reactions by interacting with serotonin 2C receptors (5-HT2C receptors). These receptors are G-protein-coupled receptors that, when activated by lorcaserin, stimulate the release of alpha-melanocortin stimulating hormone. This hormone acts on melanocortin-4 receptors, leading to reduced food intake and increased satiety . Lorcaserin’s interaction with 5-HT2C receptors is highly selective, minimizing the risk of adverse effects associated with non-selective serotoninergic agents .

Cellular Effects

Lorcaserin influences various cellular processes, particularly in the hypothalamus and brainstem. It activates pro-opiomelanocortin (POMC) neurons, which play a crucial role in regulating energy balance and food intake . Additionally, lorcaserin has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta cells by reducing cytosolic free calcium levels and cAMP generation . This effect on insulin secretion highlights lorcaserin’s potential impact on cellular metabolism and glucose homeostasis.

Molecular Mechanism

At the molecular level, lorcaserin exerts its effects by selectively activating 5-HT2C receptors in the hypothalamus. This activation leads to the stimulation of POMC neurons, resulting in the release of alpha-melanocortin stimulating hormone, which then binds to melanocortin-4 receptors . This binding reduces appetite and food intake. Lorcaserin’s mechanism also involves the inhibition of glucose-stimulated insulin secretion in pancreatic beta cells through the suppression of cAMP generation and cytosolic calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, lorcaserin has demonstrated stability and efficacy over time. Studies have shown that lorcaserin can maintain its weight-reducing effects over extended periods when combined with lifestyle modifications . Long-term use has raised concerns about potential cancer risks, leading to its withdrawal from the market . The stability and degradation of lorcaserin in laboratory settings have been well-documented, with its primary metabolites being lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin .

Dosage Effects in Animal Models

In animal models, lorcaserin has shown dose-dependent effects on weight reduction and food intake. Higher doses of lorcaserin result in more significant weight loss and reduced food consumption . At high doses, lorcaserin has been associated with adverse effects, including potential cancer risks . The therapeutic window for lorcaserin’s efficacy and safety is narrow, necessitating careful dosage management in clinical settings.

Metabolic Pathways

Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds. The primary metabolites are lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5), which are excreted in urine . These metabolic pathways highlight the role of hepatic enzymes in the biotransformation of lorcaserin and its subsequent elimination from the body.

Transport and Distribution

Lorcaserin is distributed throughout the central nervous system and cerebrospinal fluid, with approximately 70% plasma protein binding . This distribution pattern is crucial for its therapeutic effects on appetite regulation and weight management. The transport of lorcaserin within cells involves interactions with specific transporters and binding proteins that facilitate its localization to target tissues .

Subcellular Localization

Lorcaserin’s subcellular localization is primarily within the central nervous system, where it exerts its effects on 5-HT2C receptors in the hypothalamus and brainstem . The targeting of lorcaserin to these specific compartments is essential for its role in regulating appetite and energy balance. Post-translational modifications and targeting signals may play a role in directing lorcaserin to its site of action within the cells .

Métodos De Preparación

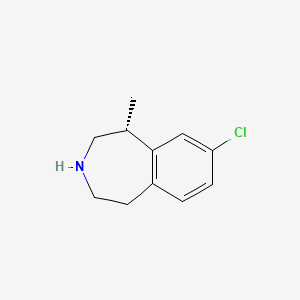

Rutas sintéticas y condiciones de reacción: Lorcaserina se puede sintetizar a través de múltiples rutas sintéticas. Un método común implica la reacción de 8-cloro-1-metil-2,3,4,5-tetrahidro-1H-3-benzazepina con ácido clorhídrico para formar clorhidrato de this compound. La reacción típicamente requiere un solvente como etanol o metanol y se lleva a cabo bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: La producción industrial de this compound implica un proceso de síntesis de varios pasos. Un método eficiente incluye una ruta de síntesis de seis pasos que produce clorhidrato de this compound con una pureza del 99,8% y un rendimiento del 92,3%. Este método es escalable y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Lorcaserina se somete a varias reacciones químicas, incluyendo:

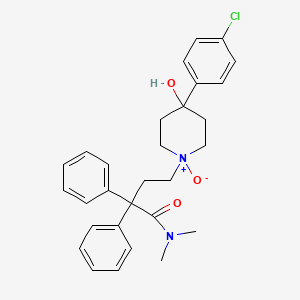

Oxidación: this compound se puede oxidar para formar derivados N-óxido.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el átomo de cloro, para formar varios derivados sustituidos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro sódico.

Sustitución: Se emplean reactivos como hidróxido de sodio y varios haluros de alquilo para las reacciones de sustitución.

Productos principales:

Oxidación: Derivados N-óxido de this compound.

Reducción: Derivados de amina de this compound.

Sustitución: Derivados de this compound sustituidos con diferentes grupos funcionales

Comparación Con Compuestos Similares

Lorcaserina es única entre los medicamentos para el control de peso debido a su alta selectividad para los receptores de serotonina 2C, lo que minimiza los efectos fuera del objetivo, como las alucinaciones y los problemas cardiovasculares asociados con otros agonistas del receptor de serotonina. Compuestos similares incluyen:

Fentermina: Un estimulante del sistema nervioso central utilizado para la pérdida de peso a corto plazo.

Topiramato: Un anticonvulsivo que también se usa para el control de peso.

La selectividad única de this compound para los receptores de serotonina 2C la convierte en una herramienta valiosa en el control de peso con un perfil de seguridad favorable en comparación con otros medicamentos para la pérdida de peso .

Propiedades

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZERNUQAFMOF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048659 | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors., Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known., In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

616202-92-7 | |

| Record name | Lorcaserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616202-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

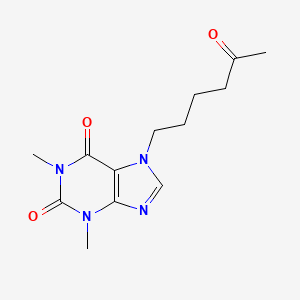

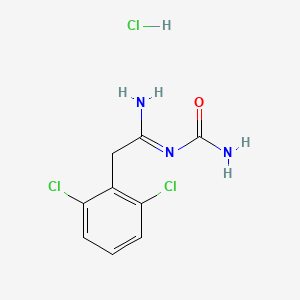

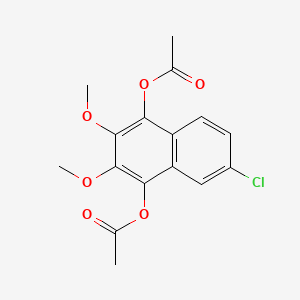

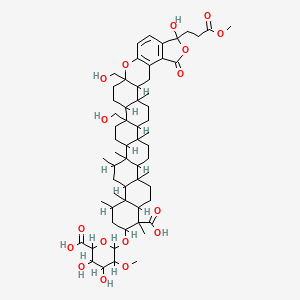

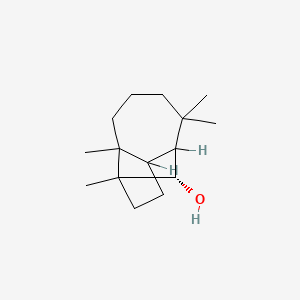

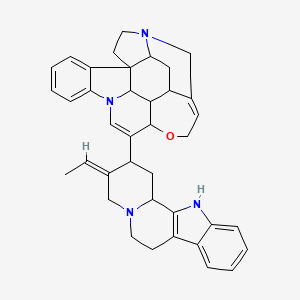

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

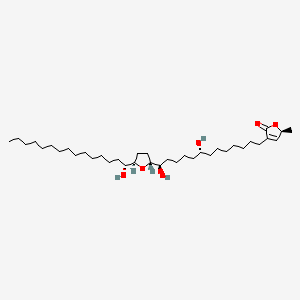

![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)